Boc-d-lys(biotin)-oh

Description

BenchChem offers high-quality Boc-d-lys(biotin)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-d-lys(biotin)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

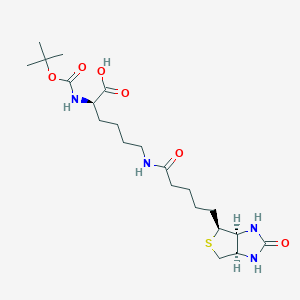

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-AESZEHBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Strategic Implementation of D-Lysine in Biotinylation Architectures

Executive Summary

In the development of peptide-based therapeutics, imaging probes, and theranostics, the stability of the bioconjugate is paramount. While biotinylation is a ubiquitous method for labeling and affinity purification, the choice of the lysine anchor—specifically the stereochemical selection between L-Lysine and D-Lysine—is often overlooked.

This guide details the mechanistic and practical advantages of utilizing D-Lysine (D-Lys) as the attachment point for biotin. By substituting the natural L-enantiomer with its D-counterpart, researchers can engineer probes that resist proteolytic degradation, extend serum half-life, and maintain signal integrity in complex biological matrices.

Part 1: The Stereochemical Imperative

The Proteolytic Vulnerability of L-Lysine

In biological systems, proteases (such as trypsin, chymotrypsin, and serum carboxypeptidases) have evolved to recognize and cleave peptide bonds formed by L-amino acids .[1]

-

Trypsin: Specifically targets the C-terminal side of L-Lysine and L-Arginine.

-

Serum Proteases: Rapidly degrade L-peptide backbones, leading to the premature release of the biotin tag or the destruction of the therapeutic pharmacophore.

Even though biotinylation of the

The D-Lysine Solution (Steric Evasion)

D-Lysine introduces a "stereochemical mismatch" in the enzyme-substrate complex. The side chain orientation of D-Lysine sterically hinders the catalytic triad of most proteases, preventing the formation of the transition state required for peptide bond hydrolysis.

Key Mechanism:

-

Backbone Protection: The D-isomer distorts the peptide backbone, rendering the amide bonds adjacent to the biotinylation site inaccessible to proteolytic attack.

-

Exopeptidase Stalling: If the biotin-D-Lys is placed at a terminus (e.g., C-terminal linker), it acts as a "stop" signal, preventing exopeptidases from chewing back the peptide chain.

Visualization: Enzymatic Evasion Mechanism

Figure 1: Mechanistic comparison of protease interaction with L- vs. D-Lysine backbones. D-Lysine prevents active site engagement.

Part 2: Comparative Stability Data

The following data summarizes the impact of D-amino acid substitution on serum stability. While biotinylation modifies the side chain, the backbone stability provided by the D-isomer is the critical factor for the integrity of the linker.

| Parameter | L-Lysine Linker | D-Lysine Linker | Mechanistic Cause |

| Proteolytic Susceptibility | High (Trypsin, Serum proteases) | Negligible | Stereochemical non-recognition |

| Serum Half-life ( | Minutes to Hours (< 1h typical) | Hours to Days (> 24h typical) | Resistance to systemic clearance enzymes |

| Immunogenicity | Moderate (Native epitopes) | Variable (Can be lower or higher) | Altered antigen processing (MHC binding) |

| Metabolic Fate | Rapidly metabolized to free Biotin | Excreted intact or slowly metabolized | Lack of specific transport/catabolic enzymes |

Critical Insight: For in vivo pre-targeting applications (e.g., antibody-streptavidin therapies), using a D-Lysine linker ensures that the biotin remains attached to the therapeutic effector during circulation. If the linker is cleaved, the effector cannot bind the target, resulting in therapeutic failure.

Part 3: Experimental Protocol (Solid Phase Peptide Synthesis)

This protocol details the incorporation of Fmoc-D-Lys(Biotin)-OH into a peptide sequence using standard Fmoc SPPS. This method is superior to post-synthetic biotinylation as it guarantees site-specificity and 100% labeling efficiency.

Materials Required[2][3]

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[2]

-

Building Block: Fmoc-D-Lys(Biotin)-OH (or Fmoc-D-Lys(dPEG4-Biotin)-OH for increased solubility).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Solvents: DMF (peptide grade), DCM.[3]

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow

-

Resin Swelling:

-

Swell resin in DCM for 20 mins, then wash with DMF (3x).

-

-

Fmoc Deprotection (Cycle A):

-

Treat with 20% Piperidine/DMF (2 x 5 min).

-

Wash with DMF (5x) to remove piperidine (Critical: Piperidine traces cause racemization).

-

-

Coupling of D-Lysine Anchor:

-

Dissolve Fmoc-D-Lys(Biotin)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

-

Note: Pre-activation time should be < 2 mins to prevent side reactions.

-

Add to resin and shake for 45-60 mins at Room Temp.

-

QC Check: Perform Kaiser test. If blue, re-couple. If colorless, proceed.

-

-

Chain Elongation:

-

Proceed with standard L-amino acids for the bioactive sequence.

-

-

Cleavage & Global Deprotection:

-

Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

-

Time: 2-3 hours.

-

Precipitate in cold diethyl ether.

-

Visualization: Synthesis Workflow

Figure 2: SPPS workflow for integrating D-Lysine biotin anchors. Critical QC step ensures complete coupling.

Part 4: Strategic Recommendations

When to use D-Lysine

-

Serum Stability Studies: Any peptide intended for IV injection or incubation in serum > 30 mins.

-

In Vivo Imaging: When the biotin-peptide must circulate to find its target (e.g., tumor) before clearing.

-

Oral Delivery: To resist gastric/intestinal proteases (though D-Lys alone is not a panacea for oral delivery, it significantly aids stability).

When L-Lysine is Acceptable[6][7]

-

In Vitro Assays: Standard ELISA or Western Blotting where proteases are absent or inhibited.

-

Intracellular Targeting: If the peptide requires processing by intracellular machinery (e.g., ubiquitin-proteasome system) to function.

References

-

D-Amino Acids in Peptide Engineering

-

Proteolytic Resistance of D-Peptides

- Biotinylation Methodologies & Stability Source: Vector Laboratories Title: Fmoc-N-Lys-(dPEG®12-biotin)-OH Technical Guide

-

Poly-D-Lysine vs Poly-L-Lysine Applic

Sources

- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomat.it [biomat.it]

Engineering Metabolically Stable Biotinylated Peptides: The Role of Boc-D-Lys(Biotin)-OH

The following technical guide details the metabolic stability profile and engineering applications of peptides synthesized using Boc-D-Lys(Biotin)-OH . This document is structured for researchers in peptide therapeutics and chemical biology.

Executive Summary

Biotinylation is a cornerstone strategy for peptide functionalization, enabling targeted delivery (e.g., pre-targeting avidin systems) and bioanalytical tracking. However, the in vivo utility of standard biotinylated peptides is severely compromised by two metabolic forces: nonspecific proteolysis of the peptide backbone and biotinidase-mediated hydrolysis of the biotin-lysine amide bond.

This guide analyzes the use of Boc-D-Lys(Biotin)-OH as a critical building block. By introducing the D-enantiomer of lysine, researchers can engineer "dual-resistance" into peptide scaffolds—simultaneously blocking proteolytic degradation and evading biotinidase activity.

Mechanistic Basis of Stability

The metabolic superiority of peptides containing D-Lys(Biotin) over their L-counterparts stems from the stereochemical selectivity of catabolic enzymes.

The Biotinidase Evasion Mechanism

Endogenous biotinidase (EC 3.5.1.12) is ubiquitous in mammalian serum and tissue. Its primary physiological role is to recycle biotin by cleaving the amide bond between biotin and the

-

L-Lys(Biotin): Rapidly recognized as a substrate. Hydrolysis releases free biotin, stripping the peptide of its functional label or targeting moiety.

-

D-Lys(Biotin): The enzyme's active site is highly stereospecific. The D-configuration of the lysine backbone alters the spatial orientation of the side chain, rendering the amide bond sterically inaccessible or non-recognizable to biotinidase.

Proteolytic Resistance

Serum proteases (trypsin-like, chymotrypsin-like) predominantly recognize L-amino acid sequences.

-

Endopeptidases: Incorporation of D-Lys prevents peptide bond hydrolysis at the C-terminal side of the lysine residue.

-

Exopeptidases: If Boc-D-Lys(Biotin) is positioned at the N-terminus (retaining the Boc group), the bulky tert-butyloxycarbonyl (Boc) group acts as a "cap," completely blocking aminopeptidase activity.

Enzymatic Degradation Pathway Diagram

The following diagram contrasts the degradation pathways of L- vs. D-Lys(Biotin) peptides.

Figure 1: Comparative metabolic fate of L- vs. D-Lys(Biotin) peptides. Red dashed lines indicate enzymatic blockade due to stereochemical mismatch.

Experimental Protocol: Assessing Metabolic Stability

To validate the stability conferred by Boc-D-Lys(Biotin)-OH, a rigorous in vitro serum stability assay is required. This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitation.[2]

Materials

-

Test Peptide: Synthesized using Boc-D-Lys(Biotin)-OH.[3]

-

Control Peptide: Analog synthesized using Fmoc-Lys(Biotin)-OH (L-isomer).

-

Matrix: Pooled human or rat serum (Sigma-Aldrich or equivalent).

-

Internal Standard (IS): Stable isotope-labeled peptide or structurally distinct analog (e.g., C-peptide).

-

Precipitation Agent: 1% Formic Acid in Ethanol (cold).

Workflow Methodology

Step 1: Incubation

-

Thaw serum at 37°C. Centrifuge at 10,000 × g for 5 min to remove lipids/debris.

-

Prepare a 1 mM stock solution of the peptide in DMSO.

-

Dilute peptide stock into pre-warmed serum to a final concentration of 10 µM .

-

Note: Keep DMSO concentration <1% to avoid enzyme inhibition.

-

-

Incubate at 37°C with gentle shaking.

Step 2: Time-Point Sampling

-

Harvest 50 µL aliquots at defined time points:

minutes and -

Quenching: Immediately transfer aliquot into 150 µL of ice-cold Precipitation Agent (1% Formic Acid in EtOH) containing the Internal Standard.

-

Rationale: Acidified ethanol precipitates serum proteins more effectively than acetonitrile alone and halts enzymatic activity instantly [1].

-

Step 3: Sample Preparation

-

Vortex quenched samples for 30 seconds.

-

Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer supernatant to LC-MS vials.

Step 4: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent AdvanceBio Peptide, 2.1 x 50 mm).

-

Mobile Phase: (A) 0.1% Formic Acid in

; (B) 0.1% Formic Acid in Acetonitrile.[4] -

Detection: Monitor the Molecular Ion

or specific transitions (MRM) for both the intact peptide and the de-biotinylated species (mass shift of -226 Da).

Stability Assay Workflow Diagram

Figure 2: Step-by-step workflow for determining serum half-life using LC-MS.

Data Interpretation & Expected Results

When analyzing the data, plot the % Remaining Peptide (normalized to Internal Standard) vs. Time .

Comparative Stability Profile

The table below summarizes typical half-life (

| Parameter | L-Lys(Biotin) Peptide | D-Lys(Biotin) Peptide | Mechanism of Difference |

| Serum | < 30 minutes | > 6 - 24 hours | D-isomer resists proteolysis. |

| Biotinidase Activity | High (Rapid cleavage) | Negligible | D-Lys steric hindrance blocks active site. |

| Primary Metabolite | De-biotinylated Lysine | Intact Peptide | L-form loses label; D-form remains functional. |

| Bioavailability | Low (Rapid clearance) | High | Sustained circulation time. |

Calculation of Half-Life

Calculate the degradation rate constant (

Interpretation:

-

If the D-Lys peptide shows a biphasic curve, it suggests rapid initial distribution or minor degradation followed by a stable phase.

-

If the L-Lys peptide shows a mass shift corresponding to

(loss of biotin), biotinidase activity is confirmed.

Strategic Application in Drug Development

Pre-Targeting Applications

In radioimmunotherapy, a biotinylated antibody is administered first, followed by a radiolabeled streptavidin (or vice versa). The stability of the biotin linker is crucial. Using Boc-D-Lys(Biotin)-OH ensures the biotin moiety remains attached to the targeting vector while circulating, preventing the release of "free" biotin which would compete for streptavidin binding sites.

Theranostic Peptides

For peptides acting as both imaging agents and therapeutics, the D-Lys(Biotin) modification serves a dual purpose:

-

Anchor for Labeling: Attachment point for Streptavidin-fluorophores or Streptavidin-radioisotopes.

-

Stability Enhancer: The D-residue acts as a "stop" signal for exopeptidases, extending the therapeutic window.

References

-

Chen, W., et al. (2019).[5] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Future Science OA.

-

Kusano, M., et al. (2022). Biotinylated peptides substituted with D-amino acids with high stability as anti-anaphylactic agents targeting platelet-activating factor. Biological and Pharmaceutical Bulletin.

-

Wolf, B. (2025).[6] Biotinidase Deficiency.[1][6][7][8] StatPearls [Internet].

-

Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. Technical Guide.

Sources

- 1. Biotinidase and its roles in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc- D -Lys-OH 98 106719-44-2 [sigmaaldrich.com]

- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of patients with complete and partial biotinidase deficiency: biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and safety data sheet (SDS) for Boc-D-Lys(Biotin)-OH

Strategic Integration in Peptidomimetics and Protease-Resistant Probes[1]

Executive Summary

Boc-D-Lys(Biotin)-OH (N-alpha-t-Butoxycarbonyl-N-epsilon-biotinyl-D-lysine) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1][2] Unlike its L-isomer counterpart, the inclusion of the D-enantiomer confers significant proteolytic resistance to the resulting peptide backbone, making it a critical component in the development of stable in vivo imaging probes and therapeutic peptidomimetics.[1]

This guide details the physicochemical identity, safety protocols (SDS), and experimental application of this compound, emphasizing the specific requirements of Boc-chemistry workflows.

Part 1: Chemical Identity & Properties[1][3][4]

Note on Stereochemistry: The CAS number provided below is specific to the D-isomer .[1] Researchers must verify stereochemical purity (Chiral HPLC) upon receipt, as the L-isomer (CAS 53106-03-3) is significantly more common but biologically distinct.[1]

| Property | Specification |

| Chemical Name | N-α-Boc-N-ε-Biotinyl-D-Lysine |

| CAS Number | 1272755-71-1 |

| Molecular Formula | C₂₁H₃₆N₄O₆S |

| Molecular Weight | 472.60 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Purity (HPLC) | ≥ 98% (Target) |

| Chiral Purity | ≤ 0.5% L-Isomer (Critical for biological stability) |

Part 2: Safety Data Sheet (SDS) Analysis

While Boc-D-Lys(Biotin)-OH is generally classified as non-hazardous under GHS criteria, its handling requires strict adherence to laboratory hygiene due to its biological activity and hygroscopic nature.[1]

1. Hazard Identification (GHS Classification)

-

Signal Word: Warning (Precautionary)

-

Hazard Statements:

-

Note: Many vendors list this as "Not a hazardous substance," but as a bioactive peptide derivative, it should be treated as a potential irritant.[1]

2. Handling & Storage Protocol

-

Storage: +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent hydrolysis.[1] Desiccation is mandatory.

-

Moisture Sensitivity: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Boc group over time.

-

Incompatibility: Strong oxidizers (due to the Thioether in Biotin).[1]

3. Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.

-

Skin Contact: Wash with soap and water.[1][3][4] If irritation persists (Redness/Edema), seek medical attention.

-

Inhalation: Move to fresh air.

Part 3: Technical Application in Peptide Synthesis[1]

The "D-Amino Effect" in Drug Design

The incorporation of Boc-D-Lys(Biotin)-OH serves two simultaneous functions:

-

Affinity Tagging: The biotin moiety allows for high-affinity binding to Streptavidin/Avidin (

M), enabling pull-down assays or fluorescence microscopy.[1] -

Metabolic Stability: Endogenous proteases (e.g., trypsin) recognize L-amino acid backbones.[1] The D-stereocenter at the lysine alpha-carbon sterically hinders enzymatic cleavage, significantly extending the plasma half-life of the probe.[1]

Synthesis Strategy: Boc vs. Fmoc

This derivative carries a Boc (tert-butyloxycarbonyl) group on the alpha-amine.[1]

-

Primary Use: Boc-SPPS . The Boc group is removed by TFA (Trifluoroacetic acid), while the peptide remains anchored to the resin (usually PAM or MBHA resin).

-

Secondary Use: N-Terminal Capping in Fmoc-SPPS . It can be used as the final residue in an Fmoc synthesis if no further coupling is required, providing an acid-labile N-terminal protection that is removed during the final global cleavage.[1]

Experimental Protocol: Coupling Efficiency

Objective: Couple Boc-D-Lys(Biotin)-OH to a resin-bound peptide.

Reagents:

-

Resin (e.g., MBHA, 0.5 mmol/g loading)[1]

-

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIEA (Diisopropylethylamine)[1]

-

Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

-

Activation: Dissolve 3.0 equivalents (eq) of Boc-D-Lys(Biotin)-OH and 2.9 eq of HBTU in minimal DMF. Add 6.0 eq of DIEA.

-

Why: Pre-activation ensures the formation of the active ester, minimizing racemization (though D-isomers are less prone, care is needed).[1]

-

-

Coupling: Add the activated solution to the resin. Shake at Room Temperature for 1-2 hours.

-

Validation (The Kaiser Test):

-

Capping (Optional but Recommended): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Part 4: Visualization of Workflows

Diagram 1: Synthesis Cycle & Deprotection Logic

This diagram illustrates the specific chemical pathway for integrating this residue, highlighting the orthogonality of the protecting groups.

Caption: Figure 1. Orthogonal coupling strategy in Boc-SPPS. The Biotin side chain remains stable during the acidic Boc-removal step.[1]

Diagram 2: Safety & Handling Decision Matrix

A self-validating workflow for handling the material upon receipt to ensure stability and safety.

Caption: Figure 2. Quality assurance and handling workflow to prevent hydrolytic degradation of the Boc-group.

Part 5: References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational citation for SPPS methodology).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative source on Orthogonal Protection Strategies).

Sources

Engineering Protease-Resistant Probes: The Boc-D-Lys(Biotin)-OH Paradigm

Executive Summary

In the landscape of chemical biology and drug development, the utility of peptide-based probes is often compromised by their rapid degradation in biological fluids. Endogenous proteases, evolved to recycle L-amino acid scaffolds, render standard probes ineffective for long-duration in vivo imaging or complex pulldown assays.

This guide details the strategic application of Boc-D-Lys(Biotin)-OH , a specialized building block that confers two critical properties: molecular invisibility to proteases (via the D-stereoisomer) and high-affinity retrievability (via the Biotin handle). By integrating this residue, researchers can engineer "stealth" probes that survive serum exposure while retaining the ability to be isolated via streptavidin matrices.

Part 1: The Stereochemical Defense Mechanism

The "Lock and Key" Failure

Proteases such as trypsin, chymotrypsin, and serum peptidases operate on a stereospecific "lock and key" mechanism. They rely on the specific spatial arrangement of the L-amino acid side chains to align the scissile peptide bond with the enzyme's catalytic triad.

Boc-D-Lys(Biotin)-OH disrupts this recognition event through two mechanisms:

-

Steric Clash: The D-configuration projects the bulky biotinylated side chain in a vector opposite to that of natural L-substrates, physically preventing the enzyme from docking.

-

Misalignment: Even if binding occurs, the D-stereochemistry shifts the carbonyl carbon of the peptide bond away from the nucleophilic attack vector of the protease's active site (e.g., the serine hydroxyl in serine proteases).

Diagram 1: Proteolytic Evasion Mechanism

The following diagram illustrates how the D-isomer evades the catalytic pathway that degrades standard L-isomers.

Caption: Mechanistic divergence between L-isomer susceptibility and D-isomer resistance in proteolytic environments.

Part 2: Strategic Synthesis (Boc-SPPS Protocol)

The use of Boc (tert-butyloxycarbonyl) protection is deliberate. While Fmoc chemistry is popular, Boc chemistry is often preferred for immunochemical probes because the final cleavage uses HF (Hydrogen Fluoride) or TFMSA, which avoids the base-catalyzed side reactions that can sometimes degrade sensitive biotin linkers or racemize certain residues.

Core Protocol: Solid Phase Peptide Synthesis (SPPS)

Reagents Required:

-

Resin: PAM or MBHA resin (0.5 mmol/g loading).

-

Amino Acid: Boc-D-Lys(Biotin)-OH.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 50% TFA in Dichloromethane (DCM).[1]

-

Neutralization: 10% Diisopropylethylamine (DIPEA) in DMF.

Step-by-Step Workflow

-

Resin Swelling: Swell the resin in DCM for 30 minutes.[2] This ensures the polystyrene matrix is accessible.

-

Boc Deprotection (The Cycle): Treat resin with 50% TFA/DCM (2 x 5 min).[1]

-

Coupling Boc-D-Lys(Biotin)-OH:

-

Solubility Note: Biotinylated amino acids often have poor solubility in pure DCM. Dissolve Boc-D-Lys(Biotin)-OH in a minimum volume of DMSO , then dilute with DMF.

-

Activation: Add 3 equivalents (eq) of amino acid, 2.9 eq of HBTU, and 6 eq of DIPEA.

-

Reaction: Shake at room temperature for 1-2 hours.

-

QC: Perform a Kaiser test (ninhydrin). If blue, recouple.

-

-

Final Cleavage (The Critical Step):

-

Reagent: Anhydrous HF (Hydrogen Fluoride) with p-cresol and dimethyl sulfide as scavengers (90:5:5).

-

Conditions: 0°C for 1 hour.

-

Why HF? It cleaves the peptide from the resin and removes benzyl-based side-chain protectors simultaneously, leaving the biotin-amide linkage intact.

-

Alternative: If HF is unavailable, TFMSA (Trifluoromethanesulfonic acid) protocols can be used as a liquid-phase alternative.

-

Diagram 2: Synthesis & Validation Workflow

Caption: Optimized workflow for synthesizing and validating protease-resistant biotinylated probes.

Part 3: Experimental Validation (Serum Stability Assay)

Every probe synthesized using D-amino acids must be validated against its L-isomer counterpart to quantify the stability gain.

Protocol: Comparative Serum Stability

Objective: Determine the half-life (

-

Preparation:

-

Prepare a 10 mM stock of the D-Lys probe and the L-Lys control in PBS.

-

Thaw pooled human or mouse serum (centrifuge at 13,000 rpm to remove lipids/debris).

-

-

Incubation:

-

Mix probe with serum (final concentration: 100 µM probe in 90% serum).

-

Incubate at 37°C with gentle shaking.

-

-

Sampling:

-

Extract 50 µL aliquots at

minutes, and

-

-

Quenching & Extraction:

-

Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to the aliquot. This precipitates serum proteins but keeps the peptide in solution.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect supernatant.

-

-

Analysis (LC-MS):

-

Inject supernatant onto a C18 reverse-phase column.

-

Monitor the Molecular Ion (M+H)+.

-

Calculate degradation by integrating the Area Under the Curve (AUC) relative to the

standard.

-

Data Presentation: Expected Stability Metrics

The following table summarizes typical results when comparing L- vs. D-Lys(Biotin) probes.

| Parameter | L-Lys(Biotin) Probe | Boc-D-Lys(Biotin) Probe | Interpretation |

| Serum | < 60 minutes | > 24 hours | D-isomer confers extreme resistance. |

| Protease Susceptibility | High (Trypsin, Plasmin) | Negligible | D-Lys is not a substrate for trypsin. |

| Streptavidin Binding | High ( | High ( | Stereochemistry does not affect biotin binding. |

| Main Degradation Product | C-terminal cleavage fragments | Intact Parent Ion | D-probe remains functional for imaging. |

Part 4: Applications in Chemical Biology[7][8]

Retro-Inverso Peptides

Researchers use Boc-D-Lys(Biotin)-OH to construct "retro-inverso" peptides. By reversing the peptide sequence and using all D-amino acids, the side chain topology mimics the original L-peptide, preserving biological activity (receptor binding) while rendering the backbone immune to proteolysis.

Activity-Based Protein Profiling (ABPP)

In ABPP, a reactive "warhead" targets an enzyme active site. If the linker contains L-Lys, serum proteases might cleave the biotin handle off the probe before or after it binds the target, leading to false negatives. Using D-Lys(Biotin) ensures that if the warhead binds the target, the biotin tag remains attached for the subsequent streptavidin pulldown.

In Vivo Imaging

For tumor targeting, probes must circulate long enough to accumulate in the tissue. L-peptide probes are often excreted or degraded within minutes. D-Lys incorporation extends circulation time, improving the signal-to-noise ratio in PET or fluorescence imaging.

References

-

National Institutes of Health (NIH). (2019). D-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research. Retrieved from [Link]

-

MDPI. (2020). The Role of Peptides in the Design of Electrochemical Biosensors: Stability of D-Amino Acids. Retrieved from [Link]

-

Taylor & Francis. (2021). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Retrieved from [Link]

Sources

Technical Guide: Boc-D-Lys(Biotin)-OH vs. Fmoc-Lys(Biotin)-OH in Peptide Synthesis

Executive Summary

The selection between Boc-D-Lys(Biotin)-OH and Fmoc-Lys(Biotin)-OH is a critical decision point in peptide drug development, governing not only the synthetic strategy (Boc vs. Fmoc chemistry) but also the downstream biological stability of the conjugate.

-

Fmoc-Lys(Biotin)-OH is the industry standard for high-throughput synthesis of biological probes, utilizing mild base-labile deprotection. It typically implies the L-isomer , mimicking natural substrates.

-

Boc-D-Lys(Biotin)-OH is a specialized reagent used when proteolytic stability is paramount (e.g., serum-stable radiopharmaceuticals or in vivo imaging agents). The D-isomer resists enzymatic degradation, while the Boc protection necessitates acid-labile (HF/TFMSA) cleavage.

This guide details the physicochemical differences, synthesis protocols, and biological implications of these two reagents.

Chemical Identity & Properties

| Feature | Fmoc-Lys(Biotin)-OH | Boc-D-Lys(Biotin)-OH |

| CAS Number | 146987-10-2 | 1272755-71-1 |

| Stereochemistry | L-Isomer (Natural) | D-Isomer (Unnatural) |

| Fmoc (Base-labile) | Boc (Acid-labile) | |

| Side Chain | Biotinylated | Biotinylated |

| Primary Application | In vitro assays, affinity purification, standard probes. | In vivo imaging, serum-stable therapeutics. |

| Cleavage Condition | TFA (Trifluoroacetic acid) | HF (Hydrogen Fluoride) or TFMSA |

| Solubility Profile | Low in pure DCM/DMF; requires DMSO or NMP. | Moderate in DMF; good in DMSO. |

Stereochemical Implications

-

L-Lysine (Fmoc variant): Recognized by endogenous proteases (e.g., trypsin). Suitable for applications where the peptide is expected to degrade or mimic natural protein interactions.

-

D-Lysine (Boc variant): The D-configuration induces a "kink" in the peptide backbone and is generally unrecognized by mammalian proteases. This significantly extends the plasma half-life of the biotinylated construct [1].[1]

Synthesis Workflows & Protocols

Fmoc-Lys(Biotin)-OH Protocol (Standard SPPS)

Challenge: The biotin moiety decreases solubility in standard SPPS solvents (DMF/DCM), leading to aggregation and incomplete coupling.

Optimized Coupling Protocol:

-

Dissolution: Dissolve Fmoc-Lys(Biotin)-OH in NMP (N-methyl-2-pyrrolidone) or DMSO/DMF (1:1) at 0.1 M. Gentle heating (40°C) may be required.[2]

-

Activation: Use HATU/HOAt rather than HBTU/HOBt to maximize coupling efficiency of the bulky residue.

-

Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIPEA.

-

-

Coupling Time: Extend coupling time to 60–90 minutes . Double coupling is recommended for sequences >15 residues.

-

Deprotection: Standard 20% Piperidine in DMF.

Critical Cleavage Step (Preventing Oxidation): Biotin contains a thioether susceptible to oxidation (Sulfoxide/Sulfone) during TFA cleavage.

-

Reagent H (Recommended): TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H2O (3%), DMS (2%), NH4I (1.5%) [2].

-

Mechanism:[3][4] The iodide and thioanisole act as potent reducing agents to reverse any sulfoxide formation in situ.

Boc-D-Lys(Biotin)-OH Protocol (Specialized SPPS)

Challenge: Boc chemistry requires HF cleavage. While Biotin is stable in HF, the harsh conditions require strict scavenger control to prevent benzyl cations (from other protecting groups) from attacking the sulfur.

Optimized Coupling Protocol:

-

Activation: DIC/HOBt is standard.

-

Deprotection: 50% TFA in DCM (removes Boc group).

HF Cleavage Protocol:

-

Apparatus: Teflon (PTFE) HF line (Glass is etched by HF).

-

Scavenger Cocktail: p-Cresol (10%) and p-Thiocresol (5%) or Dimethyl sulfide (DMS).

-

Conditions: Anhydrous HF at 0°C for 60 minutes.

-

Note: Avoid high temperatures (>0°C) to prevent desulfurization of Biotin.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct reagent and the corresponding synthesis pathway.

Figure 1: Decision tree for selecting between Fmoc and Boc biotinylated lysine derivatives based on application requirements.

Technical Challenges & Troubleshooting

Solubility & Aggregation

Biotin is notoriously insoluble. If using Fmoc-Lys(Biotin)-OH , the coupling solution may turn cloudy in pure DCM.

-

Solution: Use a "Magic Mixture" of DCM:NMP:DMF (1:1:1) .

-

Alternative: If coupling fails repeatedly, synthesize the biotin on-resin. Use Fmoc-Lys(Mtt)-OH (selectively removable with 1% TFA/DCM), remove Mtt, and couple free Biotin using HBTU/DIPEA in DMSO [3].

Biotin Oxidation

The thioether sulfur in biotin can oxidize to sulfoxide (

-

Detection: Mass spectrometry shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).

-

Prevention: Always use Thioanisole or DMS in the cleavage cocktail.

-

Reversal: If sulfoxide is observed, the peptide can be treated with NH4I/DMS in TFA post-cleavage to reduce it back to the native thioether.

References

-

Biomat. (n.d.). Poly-D (or L)-Lysine Coated Surfaces. Retrieved from [Link]

-

LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

Sources

Application Notes & Protocols: Engineering Protease-Resistant Peptides with Boc-D-Lys(Biotin)-OH

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation in vivo. A primary strategy to overcome this limitation is the incorporation of non-natural D-amino acids, which sterically hinder protease recognition and cleavage. This guide provides a comprehensive framework for the synthesis and characterization of protease-resistant peptides, focusing on the incorporation of Boc-D-Lys(Biotin)-OH. The inclusion of a D-lysine residue enhances stability, while the biotin moiety serves as a versatile handle for purification, detection, and various downstream applications. This document outlines the underlying principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), purification, and analytical validation, and a robust method for assessing protease resistance. These protocols are designed for researchers, scientists, and drug development professionals seeking to create stabilized, traceable peptide candidates for therapeutic and diagnostic applications.

Introduction: The Imperative for Protease Resistance

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often limited by rapid clearance and degradation by endogenous proteases.[1] Nature almost exclusively utilizes L-amino acids, and proteases have evolved to recognize and cleave peptide bonds between these L-isomers. The introduction of D-amino acids, the enantiomers of their natural counterparts, is a powerful strategy to confer proteolytic resistance.[2][3] Proteases exhibit high stereospecificity, and the presence of a D-residue at or near a cleavage site disrupts the required enzyme-substrate geometry, thereby inhibiting hydrolysis.[2]

This application note focuses on the strategic incorporation of Boc-D-Lys(Biotin)-OH. This reagent serves a dual purpose:

-

Protease Shielding: The D-configuration of the lysine backbone enhances the peptide's metabolic half-life.[4]

-

Functional Tagging: The biotin group, attached to the lysine side-chain, provides a high-affinity binding partner for streptavidin and avidin. This interaction is leveraged for efficient affinity purification, immobilization on surfaces, and sensitive detection in a variety of bioassays.[5]

We will detail the synthesis of a model protease-resistant peptide using Boc chemistry in solid-phase peptide synthesis (SPPS), followed by rigorous purification and analytical characterization.

Foundational Principles & Key Reagents

The Chemistry of Boc-D-Lys(Biotin)-OH

Boc-D-Lys(Biotin)-OH is a derivative of the D-amino acid lysine. Its key structural features are:

-

α-Amino Group: Protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile group is removed during each cycle of SPPS to allow for the coupling of the next amino acid.[6]

-

ε-Amino Group (Side-Chain): Acylated with biotin. This linkage is stable throughout the synthesis and cleavage process.

-

α-Carboxyl Group: The reactive site for peptide bond formation.

| Property | Value | Source |

| CAS Number | 295322-37-1 | [7] |

| Molecular Formula | C21H36N4O6S | [7] |

| Molecular Weight | 472.6 g/mol | [7] |

Boc Solid-Phase Peptide Synthesis (SPPS)

Boc SPPS is a foundational technique where a peptide is assembled step-by-step while its C-terminus is anchored to an insoluble resin support.[6][8] The process involves repeated cycles of deprotection and coupling.

-

Deprotection: The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.[10]

The Boc strategy is particularly useful for complex or aggregation-prone sequences, as the repetitive acidic treatments can help disrupt secondary structures that might otherwise hinder synthesis.[6]

}

Experimental Protocols

Protocol: Synthesis of a Model Peptide

This protocol describes the manual synthesis of a model hexapeptide, Ac-Phe-Ala-Gly-D-Lys(Biotin)-Val-Ile-NH₂, on a Rink Amide resin (0.1 mmol scale). The Rink Amide resin is chosen to yield a C-terminally amidated peptide upon final cleavage.[11]

Materials:

-

Rink Amide MBHA resin (0.1 mmol)

-

Boc-protected amino acids (including Boc-D-Lys(Biotin)-OH)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous diethyl ether

-

Acetic anhydride

Procedure:

-

Resin Swelling: Place 100 mg of Rink Amide resin in a reaction vessel. Add 2 mL of NMP and allow the resin to swell for at least 1 hour.[11]

-

Initial Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin twice with 2 mL of 20% piperidine in NMP for 10 minutes each time to remove the initial Fmoc group. Wash the resin thoroughly with NMP (5x) and DCM (3x). Note: This step is for pre-loaded Fmoc resins; if starting with a free amine resin, proceed to coupling.

-

First Amino Acid Coupling (Ile):

-

Dissolve Boc-Ile-OH (3 equivalents), HBTU (2.9 eq.), and DIEA (6 eq.) in 2 mL of NMP.

-

Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm reaction completion (should be negative).[12]

-

Wash the resin with NMP (5x) and DCM (3x).

-

-

Iterative Deprotection and Coupling Cycles:

-

Boc Deprotection: Add 2 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain. Add another 2 mL of 50% TFA in DCM and agitate for 20-30 minutes.[13]

-

Washes: Wash the resin with DCM (3x), isopropanol (1x), and NMP (5x).

-

Neutralization: Wash the resin with 10% DIEA in NMP (2x for 2 minutes each).

-

Washes: Wash the resin with NMP (5x).

-

Coupling: Repeat step 3 for the subsequent amino acids in the sequence (Val, Boc-D-Lys(Biotin)-OH , Gly, Ala, Phe). Always use 3 equivalents of the amino acid and coupling reagents. Monitor each coupling reaction with a Kaiser test.

-

-

N-terminal Acetylation:

-

After the final Boc deprotection and washes, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in 2 mL of NMP to the resin.

-

Agitate for 30 minutes.

-

Wash thoroughly with NMP (5x) and DCM (3x).

-

-

Cleavage and Precipitation:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a conical tube containing 10 mL of ice-cold diethyl ether.[10]

-

Centrifuge the mixture (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

-

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder.

Protocol: Peptide Purification by RP-HPLC

The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[14][15]

Instrumentation & Reagents:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Crude lyophilized peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of a water/ACN mixture. Filter the sample through a 0.22 µm filter before injection.[16]

-

Method Development (Analytical Scale):

-

Preparative Scale Purification:

-

Based on the analytical run, optimize the gradient for the preparative C18 column to maximize separation of the target peptide from impurities.

-

Inject the prepared crude peptide solution.

-

Collect fractions corresponding to the main peak.

-

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.

-

Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.

Protocol: Verification of Biotin Incorporation

Mass spectrometry is essential to confirm the identity of the synthesized peptide and the successful incorporation of the biotin moiety.[17][18]

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).

-

Mass Analysis:

-

Acquire the mass spectrum.

-

Calculate the theoretical monoisotopic mass of the target peptide (Ac-Phe-Ala-Gly-D-Lys(Biotin)-Val-Ile-NH₂).

-

Compare the observed mass with the theoretical mass. The presence of the correct mass confirms the peptide's identity and the successful incorporation of all residues, including the biotinylated lysine. A mass shift would indicate a modification or failed synthesis step.[18]

-

Expected Mass Calculation:

-

Sum of residue masses + Acetyl group + Amide group - (n-1) * H₂O

-

This calculation must precisely match the observed mass from the spectrometer.

Validation of Protease Resistance

To validate the effectiveness of incorporating a D-amino acid, the stability of the peptide is assessed in the presence of a relevant protease, such as trypsin. Trypsin specifically cleaves at the C-terminal side of L-lysine and L-arginine residues.[19]

}

Protocol: Trypsin Stability Assay

Materials:

-

Purified D-Lys(Biotin) peptide

-

A control peptide of the same sequence but with L-Lysine

-

Trypsin (mass spectrometry grade)

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Quenching Solution (e.g., 10% Formic Acid)

-

RP-HPLC system

Procedure:

-

Peptide Preparation: Prepare stock solutions of both the D-Lys (test) and L-Lys (control) peptides in the digestion buffer at a concentration of 1 mg/mL.

-

Digestion Reaction:

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

-

Immediately quench the digestion by adding the aliquot to a new tube containing 1 µL of 10% formic acid.

-

-

HPLC Analysis:

-

Analyze each quenched time-point sample by analytical RP-HPLC using the method developed during purification.

-

Monitor the disappearance of the main peptide peak over time.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide versus time for both the D-Lys and L-Lys peptides.

-

The L-Lys control peptide is expected to degrade rapidly, while the D-Lys(Biotin) peptide should remain largely intact, demonstrating its resistance to trypsin-mediated proteolysis.

-

| Time Point (Hours) | Expected % Intact L-Lys Peptide (Control) | Expected % Intact D-Lys(Biotin) Peptide (Test) |

| 0 | 100% | 100% |

| 1 | < 50% | > 95% |

| 4 | < 10% | > 95% |

| 8 | ~ 0% | > 95% |

| 24 | 0% | > 90% |

Conclusion and Future Directions

The incorporation of Boc-D-Lys(Biotin)-OH is a robust and effective strategy for the development of protease-resistant peptides. The D-amino acid backbone provides enhanced stability against enzymatic degradation, a critical attribute for therapeutic viability. Simultaneously, the biotin tag offers a powerful tool for purification and a wide array of downstream analytical applications, from immunoassays to cell-based studies. The protocols detailed herein provide a comprehensive, self-validating workflow for the synthesis, purification, and characterization of these modified peptides. By following these methodologies, researchers can confidently produce high-purity, stabilized peptide candidates, accelerating the path from discovery to clinical application.

References

-

Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. Available at: [Link]

-

G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

-

Werner Lab, University of Pittsburgh. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Institut Pasteur. (n.d.). Which step to use between Streptavidin-biotin purification of proteins complexes and LC MSMS analysis? Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

-

Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research. Available at: [Link]

-

Wu, S. L., & Karger, B. L. (2008). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology. Available at: [Link]

-

Rybak, J. N., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics. Available at: [Link]

-

Welch, B. D., et al. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current pharmaceutical design. Available at: [Link]

-

Zhang, Y., et al. (2024). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. Available at: [Link]

-

Abe, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Available at: [Link]

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Available at: [Link]

-

Lapek, J. D., & Greening, D. W. (2023). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of proteome research. Available at: [Link]

-

Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

-

Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Schepartz Lab, Yale University. (2016). HPLC Purification of Peptides. Available at: [Link]

-

Dunne, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

-

Van der Walle, C. F., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

White, P., et al. (2004). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology. Available at: [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science. Available at: [Link]

-

Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research. Available at: [https://www.researchgate.net/publication/264821812_Direct_Detection_of_Biotinylated_Proteins_by_Mass_Spectrometry]([Link]_ Proteins_by_Mass_Spectrometry)

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

-

Precise PEG. (n.d.). Biotin-Lys(Boc)-OH. Available at: [Link]

-

Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

-

Marx, H., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Available at: [Link]

-

Zheng, Y. (2019). Manipulating trypsin digestion conditions to accelerate digestion and improve signal intensity for building a protein-based mass spectrometric assay. AACC. Available at: [Link]

-

Specht, L. A., & Schiavo, G. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

LifeTein. (2012). D-amino acid peptides to resist common proteases. Available at: [Link]

-

Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Available at: [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 5. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

- 14. lcms.cz [lcms.cz]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]

- 20. pubs.acs.org [pubs.acs.org]

Site-specific biotin labeling using Boc-D-Lys(Biotin)-OH building blocks

Application Note: Site-Specific Biotin Labeling using Boc-D-Lys(Biotin)-OH [1]

Abstract

This guide details the strategic incorporation of Boc-D-Lys(Biotin)-OH into synthetic peptides using Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1] Unlike random labeling methods (e.g., NHS-esters targeting random lysines), this building block enables precise, site-specific biotinylation.[1] The inclusion of the D-isomer (D-Lys) confers significant protease resistance, making these tracers ideal for intracellular studies, in vivo tracking, and prolonged incubation assays (e.g., cell lysate pull-downs) where L-isomer peptides would rapidly degrade.[1]

Strategic Considerations

Why Boc-D-Lys(Biotin)-OH?

-

Site-Specificity: Allows precise control over the label's location (N-terminal, C-terminal, or internal loop), preventing interference with the peptide's binding interface.

-

Proteolytic Stability: The D-stereoisomer is not recognized by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of the probe in biological media.

-

Boc Chemistry Utility: Essential for synthesizing peptide thioesters (for Native Chemical Ligation) or "difficult" sequences prone to aggregation, where the high-acid stability of Boc chemistry is advantageous.

Steric Hindrance & Linkers

The biotin-streptavidin interaction is high affinity (

-

Recommendation: Always flank the Boc-D-Lys(Biotin) residue with a flexible spacer (e.g., Ahx (aminohexanoic acid) or PEG2 ) if the biotin is placed near a bulky domain.[1] This prevents steric clashes that reduce capture efficiency.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | |

| Molecular Weight | ~486.6 g/mol |

| Solubility | Poor in pure DCM. Moderate in DMF.[1] Good in DMSO. |

| Light Sensitivity | Biotin is relatively stable, but store protected from light. |

| Hygroscopic | Yes.[2] Equilibrate to room temperature before opening. |

Critical Handling Note: Biotinylated amino acids often exhibit poor solubility in standard coupling solvents (DCM/DMF).

-

Protocol Adjustment: Dissolve the building block in a minimum volume of DMSO or NMP before adding to the coupling mixture.

Detailed Protocol: Boc-SPPS Incorporation[1]

This protocol assumes the use of MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin.[1]

Reagents

-

Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][3]

-

Neutralization: 5% Diisopropylethylamine (DIEA) in DCM.[3]

-

Coupling: HBTU (0.5 M in DMF) / DIEA.

-

Cleavage: Anhydrous Hydrogen Fluoride (HF) or TFMSA.

Synthesis Cycle (The "Boc Cycle")

The following diagram illustrates the specific cycle modifications required for the Biotin building block.

Figure 1: Modified Boc-SPPS cycle emphasizing the neutralization step and solubility adjustment for the Biotin derivative.

Step-by-Step Procedure

-

Deprotection: Treat resin with 50% TFA/DCM (2 × 1 min). Note: This removes the N-alpha Boc group.[4] The Biotin side chain is stable.

-

Wash: DCM (3 × 1 min).

-

Neutralization (CRITICAL): Treat with 5% DIEA/DCM (2 × 2 min).

-

Why? Unlike Fmoc chemistry, the amine is protonated (salt form) after TFA. It must be neutralized to the free base to react.

-

-

Coupling the Biotin Block:

-

Weigh 3.0 equivalents of Boc-D-Lys(Biotin)-OH relative to resin loading.[1]

-

Dissolve in minimal DMSO (e.g., 200 µL) then dilute with DMF to final volume.

-

Add 2.9 eq HBTU and 6.0 eq DIEA .

-

Add to resin and shake for 1 hour .

-

-

Monitoring: Perform a Kaiser Test . If positive (blue beads), recouple using HATU/HOAt.

Cleavage & Side-Chain Deprotection

Biotin is sensitive to oxidation (forming sulfoxides).[1] The cleavage cocktail must contain reducing scavengers.

-

Method: High HF (Hydrogen Fluoride) Cleavage.

-

Cocktail: HF / p-Cresol / p-Thiocresol (90:5:5).[1]

-

Alternative: TFMSA (Trifluoromethanesulfonic acid) / TFA / Thioanisole / EDT (10:80:5:5).[1]

-

-

Conditions: 0°C for 1 hour.

-

Work-up: Precipitate in cold diethyl ether. Lyophilize from water/acetonitrile.

Application: Biotin-Streptavidin Pull-Down[1]

The following workflow demonstrates how to utilize the D-Lys stabilized peptide for enriching binding partners from cell lysates.

Figure 2: Workflow for using D-Lys(Biotin) peptides as stable baits in proteomic pull-down assays.[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Incomplete Coupling | Poor solubility of Biotin block.[1][5] | Dissolve AA in 100% DMSO first, then add DMF. Use HATU instead of HBTU. |

| Oxidized Product (+16 Da) | Oxidation of Biotin sulfur during cleavage. | Ensure p-Thiocresol or Thioanisole is fresh in the cleavage cocktail. |

| Low Recovery from Beads | Steric hindrance.[2] | Insert an Ahx or PEG2 spacer between the peptide sequence and the Lys(Biotin). |

| Precipitation in Buffer | Biotin decreases peptide solubility. | Add solubilizing tails (e.g., poly-Arg) or use a cleavable linker if solubility is critical.[1] |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [1]

-

Wilchek, M., & Bayer, E. A. (1988). The Avidin-Biotin Complex in Bioanalytical Applications. Analytical Biochemistry, 171(1), 1-32.

-

Muttenthaler, M., et al. (2015).[6] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083.[6]

-

LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. Application Note.

-

BenchChem. (2025).[3] Application Notes for Boc-Lys Derivatives. Technical Guide. [1]

Sources

Synthesis of biotinylated peptidomimetics using D-Lys derivatives

Application Note: Site-Specific Synthesis of Biotinylated Peptidomimetics Using Orthogonal D-Lysine Derivatives

Executive Summary

The incorporation of biotin labels into peptidomimetics is a cornerstone technique for surface plasmon resonance (SPR) studies, streptavidin-based purification, and fluorescence microscopy. However, standard N-terminal biotinylation often interferes with the pharmacophore's biological activity.

This guide details a robust, site-specific protocol for incorporating biotin onto the side chain of D-Lysine residues. By utilizing D-amino acids, we enhance proteolytic stability in serum.[1][2] By employing the orthogonally protected Fmoc-D-Lys(ivDde)-OH , we enable precise on-resin biotinylation without affecting the peptide backbone or other sensitive side chains.

Strategic Considerations & Mechanism

Why D-Lysine?

-

Proteolytic Resistance: Endogenous proteases (e.g., trypsin) predominantly recognize L-stereoisomers. Substituting L-Lys with D-Lys significantly extends the plasma half-life of the peptidomimetic.

-

Conformational Control: D-amino acids can induce specific turn structures (e.g.,

-turns) that may stabilize the bioactive conformation of the peptidomimetic.

The Orthogonal Strategy: ivDde vs. Mtt

For side-chain modification, two protecting groups are dominant: Mtt (4-methyltrityl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).

-

Mtt: Removed by 1% TFA. Risk:[3] Highly sensitive; can be accidentally removed during acidic coupling conditions.

-

ivDde: Removed by 2-4% Hydrazine. Benefit: Completely stable to TFA and Piperidine. This makes ivDde the superior choice for complex sequences where "premature deprotection" must be avoided.

The Linker Necessity

The biotin-binding pocket of streptavidin is buried approximately 9 Å deep. Direct conjugation of biotin to the lysine

-

Recommendation: Always use a PEG-spacer (PEG4) between the D-Lys and Biotin to ensure optimal binding accessibility.

Logical Workflow Visualization

The following diagram illustrates the critical path for orthogonal deprotection and site-specific labeling.

Figure 1: Workflow for orthogonal on-resin biotinylation. Note the critical N-terminal capping step before hydrazine exposure.

Materials & Reagents

| Component | Specification | Purpose |

| Amino Acid | Fmoc-D-Lys(ivDde)-OH | Orthogonally protected D-Lysine building block.[4][5] |

| Linker-Label | Biotin-PEG4-NHS Ester | Biotinylation reagent with spacer to prevent steric hindrance. |

| Deprotection | Hydrazine Monohydrate | Selective removal of ivDde group.[3][6] |

| Coupling | HATU / DIEA | Standard high-efficiency coupling reagents. |

| Resin | Rink Amide MBHA | Generates C-terminal amide (simulates native protein terminus). |

| Solvent | DMF (Anhydrous) | Main reaction solvent. |

Detailed Experimental Protocols

Protocol A: Backbone Assembly & N-Terminal Capping

Context: Standard Fmoc SPPS is performed.[5][7] The critical deviation occurs at the N-terminus.

-

Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

-

Chain Elongation: Couple amino acids using 4 eq. AA, 3.9 eq. HATU, and 8 eq. DIEA.

-

D-Lys Incorporation: Couple Fmoc-D-Lys(ivDde)-OH at the desired position.

-

Note: D-amino acids may couple slower than L-isomers. Extend coupling time to 60 min or perform a double coupling.

-

-

Final N-Terminal Protection (CRITICAL):

-

Once the full sequence is assembled, do not leave the N-terminus as a free amine , nor as an Fmoc-protected group (Hydrazine removes Fmoc).

-

Option 1 (N-term Acetylation): Remove final Fmoc. Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min.

-

Option 2 (Boc-Protection): If the N-terminal residue is the final amino acid, couple it as Boc-AA-OH instead of Fmoc-AA-OH.

-

Protocol B: Selective ivDde Removal & Biotinylation

Context: This step exposes only the lysine side chain while the peptide remains anchored to the resin.

-

Wash: Wash resin with DMF (3 x 1 min).

-

ivDde Removal:

-

Prepare 2% Hydrazine monohydrate in DMF (v/v) .

-

Add solution to resin.[6] Incubate for 3 minutes . Drain.

-

Repeat incubation 3 times (3 x 3 min).

-

Visual Check: The solution may turn yellow due to the release of the indazole byproduct.

-

Wash: Aggressively wash with DMF (5 x 1 min) to remove all traces of hydrazine (hydrazine will quench the NHS ester in the next step).

-

-

Biotinylation:

-

Dissolve Biotin-PEG4-NHS ester (3 eq. relative to resin loading) in minimal anhydrous DMF.

-

Add DIEA (6 eq.) to the solution.

-

Add mixture to the resin.[6][8] Shake at Room Temp for 2–4 hours .

-

Kaiser Test: Perform a Kaiser test on a few beads. If beads are colorless, the coupling is complete. If blue, re-couple.

-

Protocol C: Cleavage & Purification

-

Final Wash: Wash resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

-

Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

-

Reaction: Add cocktail to resin. Shake for 2 hours.

-

Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to recover the peptide pellet.

-

Analysis: Dissolve pellet in 50% Acetonitrile/H2O. Analyze via RP-HPLC (C18 column) and ESI-MS.

-

Expected Mass Shift: The Biotin-PEG4 moiety adds a specific mass (check supplier data, typically +~400-600 Da depending on PEG length) to the base peptide.

-

QC & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| N-terminal Biotinylation | Fmoc removed by hydrazine | Ensure N-terminus is Acetylated or Boc-protected before hydrazine step. |

| Incomplete Biotin Coupling | Hydrazine residue remaining | Increase DMF washes after ivDde removal. Use a colorimetric test for amines (chloranil) to ensure hydrazine is gone. |

| Low Solubility | Aggregation of D-peptides | Use "Magic Mixture" (DCM/DMF/NMP) during coupling or heat to 50°C during biotinylation. |

| Racemization | Over-activation of D-Lys | Use DIC/Oxyma Pure instead of HATU/DIEA for the D-Lys coupling step specifically. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on orthogonal protection, including ivDde).

-

Thermo Fisher Scientific. "Biotinylation Reagents and Kits." (Technical data on Biotin-PEG linkers and steric hindrance).

-

Nash, I. A., et al. (1996). "Dde - A Selective Primary Amine Protecting Group." Novabiochem Letters. (Original protocols for Hydrazine deprotection).

-

Tugyi, R., et al. (2005). "The effect of D-amino acid substitution on peptide stability." Proceedings of the National Academy of Sciences. (Validation of D-amino acid stability).

-

Wilchek, M., & Bayer, E. A. (1988). "The Avidin-Biotin Complex in Bioanalytical Applications." Analytical Biochemistry. (Foundational text on linker necessity).

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

- 4. lifetein.com [lifetein.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Deprotection strategies for Boc groups on Biotin-D-Lysine residues

Strategies for Mitigating Sulfur Alkylation and Preserving Chirality

Executive Summary

The deprotection of Boc-D-Lys(Biotin)-OH presents a unique dual challenge in synthetic organic chemistry: the preservation of the D-enantiomeric purity and the protection of the biotin thioether moiety. While standard acidolysis effectively removes the Boc group, the liberated tert-butyl cation (

This guide details two validated protocols—Silane-Modified Acidolysis (Protocol A) and Anhydrous HCl Cleavage (Protocol B)—designed to maximize yield (>95%) while suppressing S-alkylation and preventing acid-catalyzed amide hydrolysis.

Mechanistic Insight & Risk Analysis

2.1 The tert-Butyl Cation Problem

The cleavage of the Boc group by Trifluoroacetic Acid (TFA) or HCl follows an E1 elimination mechanism. The carbamate protonates, fragments, and releases the free amine, CO₂, and a transient tert-butyl cation.

In the absence of a "scavenger," this lipophilic cation seeks electron-rich centers. The sulfur atom in the biotin valeric acid side chain is a prime nucleophilic target. Once alkylated, the resulting S-tert-butyl biotin is extremely difficult to revert, leading to significant yield loss.

2.2 Stereochemical Integrity (D-Lysine)

While acid-catalyzed racemization is less common than base-catalyzed mechanisms, the specific risk for D-Lysine lies in elevated temperatures during concentration or inefficient heat dissipation during the exothermic acid addition. Maintaining strict temperature controls (0°C to RT) is essential to preserve the D-configuration, which is often critical for proteolytic stability in peptidomimetic drug designs.

2.3 Mechanism Visualization

The following diagram illustrates the competing pathways: the desired scavenging by Triethylsilane (TES) versus the unwanted attack on Biotin.

Figure 1: Competitive pathways during Boc acidolysis. Scavengers (Green path) must kinetically outcompete the Biotin Sulfur attack (Red path).

Critical Reagents & Scavengers

Selection of the correct scavenger cocktail is the single most important factor in this workflow.

| Reagent | Role | Recommendation | Notes |

| Trifluoroacetic Acid (TFA) | Acid Source | High Purity (>99%) | Use fresh ampules to avoid aldehyde contaminants. |

| Triethylsilane (TES) | Preferred | Reduces carbocations to inert hydrocarbons. Odorless compared to thiols. | |

| Triisopropylsilane (TIPS) | Alternative | Similar to TES; slightly more sterically hindered. | |

| Water | Co-Scavenger | Essential | Traps cations as alcohols; ensures hydrolysis of carbamic acid. |

| Thioanisole | Use with Caution | Effective but malodorous. Can cause disulfide scrambling in complex peptides. | |

| Dichloromethane (DCM) | Solvent | Anhydrous | Diluent to moderate reaction rate and heat.[1] |

Experimental Protocols

Protocol A: The "Golden Standard" (TFA/TES/Water)

Recommended for high-value intermediates where yield and purity are paramount.

Reagent Cocktail: TFA : DCM : TES : H₂O (50 : 45 : 2.5 : 2.5 v/v)

-

Preparation:

-

Weigh 100 mg of Boc-D-Lys(Biotin)-OH into a 10 mL round-bottom flask.

-

Add 0.9 mL DCM and stir to dissolve/suspend.

-

Add 50 µL Triethylsilane (TES) and 50 µL Water .

-

Cool the mixture to 0°C (ice bath).

-

-

Reaction:

-

Slowly add 1.0 mL TFA dropwise over 2 minutes. Note: Gas evolution (CO₂/Isobutane) will occur.[3]

-

Stir at 0°C for 10 minutes, then remove the ice bath and stir at Room Temperature (RT) for 45–60 minutes.

-

Monitoring: Check via TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Ninhydrin stain will show a free amine (blue/purple) at the baseline or lower Rf.

-

-

Workup (Precipitation Method):

-

Concentrate the mixture to ~20% volume using a stream of nitrogen or rotary evaporator (Bath < 30°C). Do not heat.

-

Add 10 mL cold Diethyl Ether (Et₂O) or MTBE while stirring vigorously. The product should precipitate as a white solid.

-

Centrifuge (3000 rpm, 5 min) or filter.

-

Wash the pellet 2x with cold Ether to remove residual TFA and TES-byproducts.

-

-

Drying:

Protocol B: Anhydrous HCl (Dioxane)

Recommended when a chloride salt is preferred or when water must be strictly excluded.

-

Preparation:

-

Dissolve substrate in minimal dry 1,4-Dioxane (or DCM if solubility is poor).

-

Add 2.5% v/v Triethylsilane (TES) as a scavenger.[1]

-

-

Reaction:

-

Add 4.0 M HCl in Dioxane (10 equivalents relative to Boc).

-

Stir at RT for 30–45 minutes.

-

-

Workup:

-

Dilute with excess dry Diethyl Ether.

-

Filter the resulting Hydrochloride salt immediately (hygroscopic).

-

Analytical Validation

To ensure the protocol was successful, three quality attributes must be verified.

5.1 Mass Spectrometry (LC-MS)

-

Target: Loss of Boc group (-100.12 Da).

-

Check: Look for

Da peaks relative to the product mass. This indicates S-tert-butylation (failure of scavenger). -

Check: Look for

Da peaks. This indicates Biotin Sulfoxide formation (oxidation).

5.2 Chiral HPLC (Enantiomeric Excess)

Verify that the D-isomer has not racemized to the L-isomer.

-

Column: Chiralpak IA or IC (immobilized polysaccharide).

-

Mobile Phase: Hexane : EtOH : TFA (80 : 20 : 0.1).

-

Expectation: Single peak. If a small shoulder appears, spike with authentic L-Lys(Biotin) to confirm identity.

5.3 Workflow Diagram

Figure 2: Step-by-step workflow for Protocol A.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Mass Spec shows M+56 peak | Increase TES concentration to 5%. Ensure vigorous stirring during TFA addition. | |

| Product is an oil/gum | Residual TFA/Scavengers. | Triturate with Hexane/Ether mixture. Sonicate to induce crystallization. |

| Mass Spec shows M+16 peak | Biotin oxidation. | Use fresh TFA (aged TFA contains peroxides). Add Dimethyl Sulfide (DMS) to the cocktail. |

| Split peak in Chiral HPLC | Racemization. | Reaction temperature was too high. Keep strictly at RT or below. |

References

-

Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][6][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups.[5] Journal of Organic Chemistry, 54(21), 5141–5142. Link

-

Sigma-Aldrich. (2023). Boc Resin Cleavage Protocols and Scavenger Selection. Technical Bulletin. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]